2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI) 2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI)
Brand Name: Vulcanchem
CAS No.: 148840-17-9
VCID: VC0116371
InChI: InChI=1S/C10H16O4/c1-5-13-8-6(2)10(4,7(3)11)9(12)14-8/h6,8H,5H2,1-4H3/t6-,8-,10-/m1/s1
SMILES: CCOC1C(C(C(=O)O1)(C)C(=O)C)C
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI)

CAS No.: 148840-17-9

Main Products

VCID: VC0116371

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI) - 148840-17-9

CAS No. 148840-17-9
Product Name 2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI)
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one
Standard InChI InChI=1S/C10H16O4/c1-5-13-8-6(2)10(4,7(3)11)9(12)14-8/h6,8H,5H2,1-4H3/t6-,8-,10-/m1/s1
Standard InChIKey ABNYWYXJKSMNKE-GTNGPMTGSA-N
Isomeric SMILES CCO[C@H]1[C@H]([C@](C(=O)O1)(C)C(=O)C)C
SMILES CCOC1C(C(C(=O)O1)(C)C(=O)C)C
Canonical SMILES CCOC1C(C(C(=O)O1)(C)C(=O)C)C
Synonyms 2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI)
PubChem Compound 6712083
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator